molecular formula C20H22N2O5S B2875928 6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 920457-13-2

6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2875928
CAS No.: 920457-13-2
M. Wt: 402.47
InChI Key: NDTJALPZZYLEAB-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a high-purity chemical compound provided for research applications. This molecule belongs to the dihydrothienopyridine family, a scaffold of significant interest in medicinal chemistry and drug discovery due to its potential for diverse biological activity. While specific studies on this exact molecule are proprietary, compounds within this structural class are frequently investigated as key intermediates in the synthesis of potential pharmacologically active agents . The structure, which incorporates a thienopyridine core with dual ester functionalities and a benzamido substituent, makes it a valuable building block for the exploration of new chemical space. Researchers may utilize this compound in the design and development of novel small molecules targeting various disease pathways. Its primary research value lies in its application as a sophisticated synthetic intermediate for hit-to-lead optimization campaigns, particularly in areas where the thienopyridine scaffold has shown relevance. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(2-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-27-20(25)22-10-9-14-15(11-22)28-18(16(14)19(24)26-3)21-17(23)13-8-6-5-7-12(13)2/h5-8H,4,9-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTJALPZZYLEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the ethyl, methyl, and benzamido groups through various chemical reactions such as alkylation, acylation, and amidation. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale batch or continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) 6-Ethyl 3-Methyl 2-Amino-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate (CAS: 24237-51-2)

  • Molecular Formula : C₁₂H₁₆N₂O₄S
  • Molecular Weight : 284.33 g/mol .
  • Applications : Often used as an intermediate for further functionalization .

(b) Diethyl 2-Amino-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate (CAS: 24237-51-2)

  • Molecular Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 298.36 g/mol .
  • Key Differences : Ethyl esters at both carboxylate positions, increasing lipophilicity compared to the target compound’s methyl/ethyl combination.

Functionalized Thieno- and Imidazopyridine Derivatives

(a) Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 2c)

  • Molecular Formula : C₂₇H₂₃BrN₄O₅
  • Molecular Weight : 550.10 g/mol .
  • Key Differences: Contains a cyano group and bromophenyl substituent, enhancing electrophilic reactivity. Higher molecular weight and melting point (223–225°C) due to bulky substituents .

(b) Ethyl 2-Amino-6-Butanoyl-Thieno[2,3-c]Pyridine-3-Carboxylate (CAS: 1148027-17-1)

  • Molecular Formula : C₁₄H₂₀N₂O₃S
  • Molecular Weight : 296.39 g/mol .
  • Key Differences: A butanoyl group replaces the benzamido moiety, reducing aromatic interactions but introducing a ketone for hydrogen bonding.

Substituent-Driven Variations

(a) 6-Benzyl 3-Methyl 2-Amino-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate (CAS: 193537-14-3)

  • Molecular Formula : C₁₈H₂₀N₂O₄S
  • Molecular Weight : 360.43 g/mol .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₀H₂₂N₂O₅S 402.46 2-Methylbenzamido, ethyl/methyl esters Not reported
6-Ethyl 3-Methyl 2-Amino-Thieno[2,3-c]Pyridine-3,6-Dicarboxylate C₁₂H₁₆N₂O₄S 284.33 Amino, ethyl/methyl esters Not reported
Diethyl 2-Amino-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate C₁₃H₁₈N₂O₄S 298.36 Amino, diethyl esters Not reported
Compound 2c C₂₇H₂₃BrN₄O₅ 550.10 Bromophenyl, cyano, benzyl 223–225
Ethyl 2-Amino-6-Butanoyl-Thieno[2,3-c]Pyridine-3-Carboxylate C₁₄H₂₀N₂O₃S 296.39 Butanoyl, ethyl ester Not reported

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s 2-methylbenzamido group likely requires amidation steps beyond the standard esterification/cyclization routes used for simpler analogues (e.g., ).
  • Bioactivity: The benzamido group may enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors . In contrast, amino-substituted analogues (e.g., CAS 24237-51-2) are more reactive but less target-specific .
  • Physicochemical Properties : The ethyl/methyl ester combination balances solubility (methyl) and metabolic stability (ethyl), whereas diethyl esters (e.g., CAS 24237-51-2) prioritize solubility at the expense of faster esterase cleavage .

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